molecular formula C10H19N3O2S B13854859 N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2

Cat. No.: B13854859
M. Wt: 253.29 g/mol
InChI Key: UFGZELWJOCRLBI-TYQVROJQSA-N
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Description

N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 is a stable isotope-labeled lysine derivative modified with an allylamino carbonothioyl group at the ε-amino position. The compound incorporates six ¹³C atoms and two ¹⁵N atoms, replacing natural carbon and nitrogen isotopes in the lysine backbone. This dual isotopic labeling enables precise quantification in mass spectrometry (MS)-based proteomics and metabolomics studies . The allylamino carbonothioyl group introduces a reactive thiourea moiety, which may facilitate protein crosslinking or affinity tagging in biochemical assays.

Properties

Molecular Formula

C10H19N3O2S

Molecular Weight

253.29 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-6-(prop-2-enylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,11+1,13+1

InChI Key

UFGZELWJOCRLBI-TYQVROJQSA-N

Isomeric SMILES

C=CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C=CCNC(=S)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

  • Starting Material: Isotopically labeled lysine (L-lysine-13C6,15N2) is used as the precursor. This ensures that the entire lysine backbone is uniformly labeled with stable isotopes.
  • Introduction of the Allylamino Carbonothioyl Group: The N6 amino group of lysine is selectively modified by reaction with an allylamino carbonothioyl reagent. This step involves nucleophilic substitution or addition reactions where the allylamino moiety is attached via a thiocarbonyl linkage (-C=S).
  • Purification: The product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for analytical and research use.
  • Characterization: Structural confirmation is achieved through spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Isotopic Labeling Considerations

  • The lysine precursor is enriched with six carbon-13 atoms and two nitrogen-15 atoms, which requires sourcing from specialized suppliers of stable isotopes.
  • The synthetic steps must preserve the isotopic labels without isotope scrambling or loss, necessitating mild reaction conditions and careful control of reaction parameters.
  • The allylamino carbonothioyl group is introduced specifically at the N6 position of lysine, avoiding side reactions at other amino or carboxyl groups.

Analytical and Research Discoveries Related to Preparation

Use as a Biomarker

This compound is primarily utilized as a biomarker in human studies to monitor isothiocyanate exposure and metabolism. Its stable isotope labeling allows for precise quantification in biological matrices via mass spectrometry, facilitating pharmacokinetic and metabolic pathway research.

Quality Control and Certification

  • Commercially available batches come with Certificates of Analysis (CoA) detailing purity, isotopic enrichment, and analytical data.
  • Quality control includes rigorous testing by LC-MS and NMR to ensure the integrity of the isotopic labels and the chemical structure.

Summary Table of Preparation Method Attributes

Attribute Description
Starting Material L-lysine uniformly labeled with 13C6 and 15N2
Functional Group Introduced Allylamino carbonothioyl moiety at N6 amino group
Reaction Type Nucleophilic substitution/addition under inert atmosphere
Purification Method Preparative high-performance liquid chromatography (HPLC)
Characterization Techniques Nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), IR
Stability Sensitive; requires controlled storage; short shelf life
Regulatory Considerations Controlled product; may require permits and handling certification
Applications Biomarker for isothiocyanate monitoring in humans; tracer studies in metabolic research

Chemical Reactions Analysis

Types of Reactions

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves its interaction with specific molecular targets and pathways. The compound acts as a biomarker for monitoring the levels of isothiocyanates in biological systems. It is incorporated into proteins and other biomolecules, allowing researchers to track the distribution and metabolism of isothiocyanates .

Comparison with Similar Compounds

N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2

Structural Difference: The benzylamino group replaces the allylamino substituent, introducing a hydrophobic phenyl ring. Functional Impact:

  • Metabolic Stability : Benzyl groups are less reactive than allyl groups, which may reduce susceptibility to enzymatic degradation in biological systems.
  • Applications : Used as an internal standard in MS for quantifying post-translational modifications (PTMs) involving benzyl-based probes .

L-Lysine-13C6,15N2 Hydrochloride

Structural Difference: Lacks the N6-allylamino carbonothioyl modification. Functional Impact:

  • Isotopic Utility: Widely used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomic quantification .
  • Solubility : Higher aqueous solubility due to the absence of the hydrophobic allyl group .
  • Metabolic Incorporation : Efficiently incorporated into proteins during cell culture, unlike the modified variant, which may interfere with ribosomal translation due to steric hindrance .

Comparative Data Table

Compound Molecular Formula* Molecular Weight Isotopic Labeling Key Functional Group Primary Applications
N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 C₉¹³C₆H₁₇N¹⁵N₂O₂S ~227.05† ¹³C₆, ¹⁵N₂ Allylamino carbonothioyl Affinity tagging, metabolic tracing
N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2 C₁₃¹³C₆H₁₉N¹⁵N₂O₂S ~313.12† ¹³C₆, ¹⁵N₂ Benzylamino carbonothioyl MS quantification of benzyl-PTMs
L-Lysine-13C6,15N2 Hydrochloride ¹³C₆H₁₄¹⁵N₂O₂·HCl 190.59‡ ¹³C₆, ¹⁵N₂ Unmodified ε-amino group SILAC, proteomic quantification

*Assumes standard lysine backbone with modifications.
†Estimated based on isotopic substitution and .
‡From .

Role in Proteomics

  • N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2: Used to study thiourea-mediated protein interactions, leveraging the allyl group for photo-crosslinking in live-cell assays .
  • L-Lysine-13C6,15N2 Hydrochloride : Integral to SILAC workflows, enabling high-confidence quantification of protein expression across cancer vs. healthy samples (e.g., breast, pancreatic cancers) .

Metabolic Stability

  • The allylamino carbonothioyl group in N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 may undergo faster metabolic degradation compared to the benzyl variant, as allyl groups are prone to oxidation .

MS Performance

  • Fragmentation Patterns: The thiourea group in N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 produces distinct MS/MS ions (e.g., m/z 211 in ), aiding in its identification .
  • Quantification Accuracy : Both allyl- and benzyl-modified compounds show >95% isotopic purity, critical for minimizing natural abundance interference in HR-LC/MS .

Biological Activity

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is a modified form of lysine, an essential amino acid crucial for various biological functions. This compound is particularly significant in research contexts involving protein synthesis and metabolic studies due to its stable isotope labeling with 13C^{13}C and 15N^{15}N. The incorporation of these isotopes allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to track metabolic pathways and protein interactions.

The biological activity of this compound is primarily attributed to its structural similarity to lysine, which plays a pivotal role in protein synthesis, enzyme function, and cellular metabolism. The allylamino group enhances its reactivity and potential interactions with various biomolecules, including proteins and nucleic acids. This compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

Research Findings

  • Protein Interaction Studies : N6-[(Allylamino]carbonothioyl]lysine has been utilized in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments to study protein dynamics in living cells. The incorporation of the labeled lysine variant allows researchers to quantify protein expression levels and post-translational modifications accurately.
  • Metabolic Pathway Analysis : Studies have shown that this compound can be used to trace metabolic pathways involving lysine derivatives. Its isotopic labeling facilitates the identification of metabolic fluxes and the quantification of metabolites in complex biological systems.
  • Enzyme Kinetics : Research indicates that N6-[(Allylamino]carbonothioyl]lysine can serve as an inhibitor for specific enzymes involved in lysine metabolism, thereby providing insights into enzymatic regulation mechanisms.

Case Study 1: Protein Profiling in Cancer Research

In a study investigating the role of microRNAs in cancer cell metabolism, N6-[(Allylamino]carbonothioyl]lysine was employed as a SILAC reagent. The results demonstrated significant changes in protein expression profiles associated with tumorigenesis, highlighting the compound's utility in cancer research.

Case Study 2: Lysine Racemase Characterization

Another study focused on the characterization of lysine racemase using this compound as a labeled substrate. The findings revealed critical insights into the enzyme's kinetic properties and its role in lysine metabolism, emphasizing the importance of stable isotope labeling in enzymatic studies .

Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight298.37 g/mol
CAS Number[Specific CAS Number Needed]
Isotopic Composition99% 13C^{13}C, 99% 15N^{15}N
Purity≥95%

Applications of this compound

Application AreaDescription
ProteomicsUsed for quantitative analysis of proteins through SILAC
MetabolomicsTracing metabolic pathways involving lysine derivatives
Enzyme KineticsStudying enzyme inhibition and kinetics

Q & A

Q. What is the role of N6-[(Allylamino)carbonothioyl]lysine-13C6,15N2 in SILAC-based proteomics?

This compound is used as a stable isotope-labeled amino acid in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflows. It enables multiplexed quantitative proteomics by generating distinct mass shifts (e.g., +8 Da for ¹³C₆¹⁵N₂-labeled lysine) in peptides, allowing simultaneous analysis of up to three experimental conditions . Methodologically, researchers must ensure isotopic purity (>97%) to avoid cross-sample contamination and validate labeling efficiency via mass spectrometry (MS) using tools like MSQuant .

Q. How does this compound facilitate metabolic tracing in in vitro studies?

The ¹³C and ¹⁵N isotopes in lysine enable tracking of protein turnover, post-translational modifications, and metabolic flux in cell cultures. For example, in cancer research, labeled lysine is spiked into serum/plasma samples to quantify peptide biomarkers, with strict validation criteria (e.g., Mascot score >66, ≥2 quantifiable peptides) to ensure statistical robustness .

Q. What are the critical considerations for synthesizing and purifying this compound?

Synthesis must avoid isotopic dilution and cross-contamination. Purity (>98%) is validated via nuclear magnetic resonance (NMR) or high-resolution MS. Storage at 2–8°C under inert gas prevents degradation, as decomposition above 210°C can compromise isotopic integrity .

Advanced Research Questions

Q. How do methodological discrepancies in nitrogen fixation studies using ¹⁵N₂ affect data interpretation?

Contamination of commercial ¹⁵N₂ gas with ¹⁵N-labeled ammonium/nitrate (up to 530 nmol N/L/day) can overestimate nitrogen fixation rates. Researchers must pre-test gas purity via ion chromatography and include negative controls (e.g., ¹⁴N₂ treatments) to isolate fixation signals . Discrepancies between acetylene reduction assays (gross fixation) and ¹⁵N₂ methods (net fixation) further necessitate method-specific calibration .

Q. What strategies mitigate isotopic interference in quantitative metabolomics?

Co-eluting contaminants (e.g., bovine serum albumin) can skew MS quantification. Researchers should:

  • Use ¹³C₆¹⁵N₂-lysine as an internal standard with fragment mass tolerance <0.7 Da.
  • Apply dynamic exclusion to minimize background noise.
  • Validate peptide identities using databases like UniProt with variable modifications (e.g., oxidized methionine) accounted for .

Q. How can researchers resolve contradictions in nitrogen fixation rates across marine and soil studies?

Variability arises from oxygen levels (e.g., aerobic soil fixation increases with CH₄/H₂ additions) and methodological biases (e.g., "bubble method" underestimates dissolved ¹⁵N₂ uptake). Multi-method validation (e.g., isotope dilution, gas equilibration) and environmental parameter standardization (e.g., O₂ partial pressure) are critical .

Q. What experimental designs enhance reproducibility in SILAC workflows?

  • Use triplex labeling (light/medium/heavy lysine) with biological triplicates.
  • Normalize data using reference proteins (e.g., housekeeping genes).
  • Cross-validate with label-free quantification to address batch effects .

Methodological Challenges and Solutions

Q. Why do isotopic labeling efficiencies vary across cell lines, and how is this addressed?

Lysine auxotrophy in certain cell lines (e.g., HeLa) limits incorporation. Solutions include:

  • Pre-screening cell lines for lysine metabolism.
  • Supplementing media with dialyzed fetal bovine serum to deplete unlabeled lysine .

Q. How does isotopic labeling impact pharmacokinetic (PK) studies of lysine-derived therapeutics?

¹³C/¹⁵N labeling allows tracking of drug metabolites in in vivo models. However, deuterium isotope effects (e.g., altered C-D bond stability) may skew PK data. Researchers must compare labeled/unlabeled analogs to isolate isotopic artifacts .

Data Interpretation and Validation

Q. What statistical frameworks are recommended for analyzing SILAC proteomics data?

Use ANOVA with Benjamini-Hochberg correction for multiple comparisons. Thresholds include:

  • Fold change >2.
  • p-value <0.05.
  • Protein confidence ≥95% (based on ≥2 unique peptides) .

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